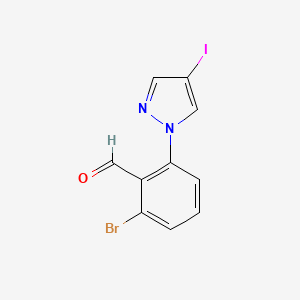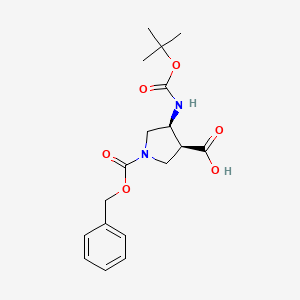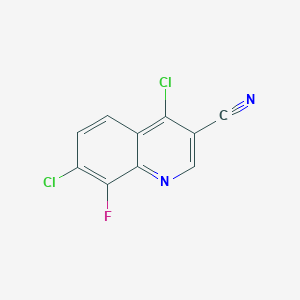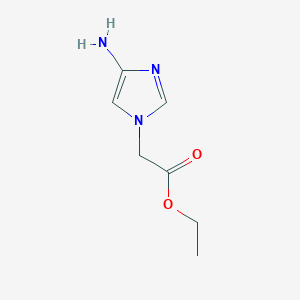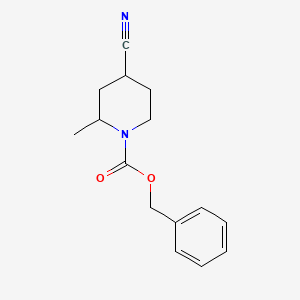![molecular formula C11H15NS2 B13340003 6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13340003.png)
6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a thiane ring fused to a thieno[3,2-c]pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiophene derivatives and pyridine intermediates. The reaction conditions often include the use of catalysts such as ytterbium(III) triflate and solvents like toluene, with microwave-dielectric heating to enhance yield and reduce reaction time .
Industrial Production Methods
化学反応の分析
Types of Reactions
6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like t-BuOOH in the presence of catalysts such as Mn(OTf)2.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: t-BuOOH (65% in H2O) with Mn(OTf)2 as a catalyst at 25°C in water.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the pyridine ring.
科学的研究の応用
6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate various biochemical pathways, leading to its observed biological activities .
類似化合物との比較
Similar Compounds
- 1,5,5-trimethyl-6’,7’-dihydro-5’H-spiro[pyrrolidine-3,4’-thieno[3,2-c]pyridine]
- 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues
Uniqueness
6’,7’-Dihydro-5’H-spiro[thiane-3,4’-thieno[3,2-c]pyridine] is unique due to its spiro structure, which imparts distinct chemical and biological properties
特性
分子式 |
C11H15NS2 |
|---|---|
分子量 |
225.4 g/mol |
IUPAC名 |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,3'-thiane] |
InChI |
InChI=1S/C11H15NS2/c1-4-11(8-13-6-1)9-3-7-14-10(9)2-5-12-11/h3,7,12H,1-2,4-6,8H2 |
InChIキー |
CFZKMZHADQBEKK-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CSC1)C3=C(CCN2)SC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


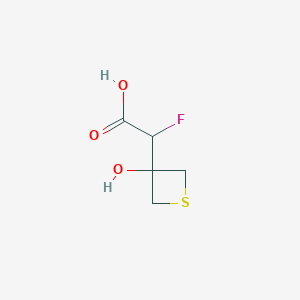
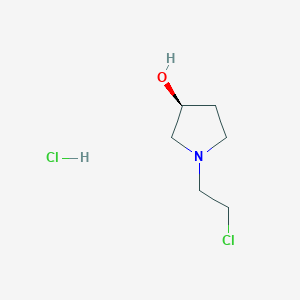
![tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13339930.png)
![3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13339940.png)
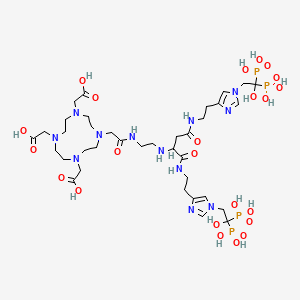

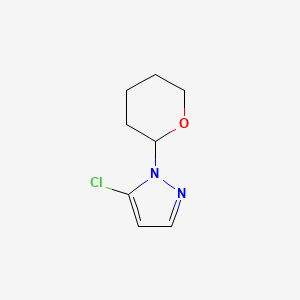
![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13339980.png)

